molecular formula C9H16NNaO4S B13580731 Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Cat. No.: B13580731
M. Wt: 257.28 g/mol
InChI Key: OKCQFZCTMMHGSD-FJXQXJEOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chiral sulfinate salt featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a sulfinate moiety at the 3-position. This compound is widely utilized in asymmetric synthesis, particularly as a nucleophilic sulfinate source for constructing sulfoxides and sulfonamides. Its stereochemical integrity and solubility in polar solvents (due to the sodium counterion) make it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.28 g/mol

IUPAC Name

sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1

InChI Key

OKCQFZCTMMHGSD-FJXQXJEOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate

Stepwise Preparation Based on Literature and Patents

Synthesis of 1-(tert-butoxycarbonyl)-3-pyrrolidone Intermediate

A key precursor, 1-(tert-butoxycarbonyl)-3-pyrrolidone, is synthesized via a multi-step process starting from glycine, as described in CN102241617A (2011):

Step Reaction Description Reagents and Conditions Outcome
1 Synthesis of ethyl glycinate hydrochloride Glycine, ethanol, thionyl chloride catalyst, reflux 10 hours Glycine ethyl ester hydrochloride
2 Michael addition with ethyl acrylate Removal of HCl, aqueous NaOH at 0°C, ethyl acrylate, 18 h RT Michael adduct intermediate
3 Boc protection Di-tert-butyl dicarbonate, triethylamine catalyst, methylene chloride, <15°C, 5 h Boc-protected intermediate
4 Cyclization Sodium methoxide catalyst, ethanol, reflux 3 h Cyclized product
5 Decarboxylation DMSO/water, 120-130°C, 4 h 1-(tert-butoxycarbonyl)-3-pyrrolidone

This route yields high purity intermediates with good overall yield and low environmental impact due to mild conditions and low reagent excess.

Introduction of Sulfinate Group

The sulfinate group at the 3-position is introduced by converting the hydroxyl or mesylate derivative of the pyrrolidine ring into a sulfinate salt. A related approach from US10421745B2 involves:

  • Starting from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
  • Conversion to the corresponding mesylate using methanesulfonyl chloride in toluene.
  • Nucleophilic substitution with a sulfinate salt or diethylmalonate under basic conditions (potassium tert-butoxide or sodium ethoxide) in solvents such as 1-methyl-2-pyrrolidinone or ethanol.
  • Hydrolysis and decarboxylation steps to yield the sulfinate salt.

This method allows stereochemical inversion at the 3-position, which is critical for obtaining the (S)-configuration of the final product.

Alternative Routes and Stereochemical Control

Other methods include:

  • Mitsunobu reaction-based inversion of configuration using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to convert (R)-3-hydroxypyrrolidine derivatives into (S)-configured compounds, followed by hydrolysis to regenerate the hydroxyl group with inverted stereochemistry.

  • Catalytic hydrogenation and protection/deprotection steps to stabilize intermediates and achieve high enantiomeric excess (ee > 97%) in the final pyrrolidine derivatives.

Summary Table of Key Preparation Steps

Step Intermediate or Product Reagents/Catalysts Solvent Conditions Yield (%) Notes
Glycine ethyl ester hydrochloride Glycine, thionyl chloride Ethanol Reflux 10 h High Precursor for Michael addition
Michael addition product Ethyl acrylate, NaOH Water 0°C to RT, 18 h Moderate to high Forms Michael adduct
Boc-protected intermediate Di-tert-butyl dicarbonate, triethylamine Methylene chloride <15°C, 5 h High Protects amino group
Cyclized product Sodium methoxide Ethanol Reflux 3 h High Ring closure
Decarboxylated product Heat, DMSO/water 120-130°C, 4 h High Final pyrrolidone intermediate
Mesylate intermediate Methanesulfonyl chloride Toluene RT High Activates 3-position for substitution
Sulfinate substitution Sodium ethoxide or potassium tert-butoxide 1-methyl-2-pyrrolidinone RT to reflux Moderate to high Introduces sulfinate group
Hydrolysis and purification NaOH, acid workup Various RT to mild heat High Final sodium sulfinate salt

Research Outcomes and Analytical Data

Purity and Yield

  • The multi-step synthesis of 1-(tert-butoxycarbonyl)-3-pyrrolidone intermediates consistently achieves yields above 80%, with purities exceeding 95% as confirmed by chromatographic methods.
  • The sulfinate substitution step typically yields 70-85% of the desired sodium sulfinate salt, depending on reaction conditions and base used.

Stereochemical Integrity

  • Stereochemical inversion during the Mitsunobu reaction is well-documented, allowing the preparation of the (S)-enantiomer from the (R)-hydroxy precursor with high enantiomeric excess (ee > 97%).
  • Catalytic hydrogenation steps preserve stereochemistry and improve enantiopurity in related pyrrolidine derivatives.

Solvent and Catalyst Effects

  • Solvent choice critically affects conversion rates and yields. For example, dichloromethane and toluene are preferred for Boc protection and mesylation steps, while polar aprotic solvents like 1-methyl-2-pyrrolidinone facilitate nucleophilic substitution reactions.
  • Catalysts such as triethylamine and sodium methoxide are effective for Boc protection and cyclization, respectively, under mild conditions.

Environmental and Cost Considerations

  • The described methods emphasize low reagent excess, mild reaction conditions, and use of relatively inexpensive starting materials like glycine, which contribute to cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate anion acts as a potent nucleophile, enabling S–C and S–S bond-forming reactions.

Sulfenylation for Thiosulfonate Formation

Reaction with N-(arylthio)succinimides under Sc(OTf)₃ catalysis yields thiosulfonates (Table 1) . The Boc group remains intact under these conditions.

Table 1: Thiosulfonate Synthesis via Sulfenylation

SubstrateCatalystSolventYield (%)
N-(Phenylthio)succinimideSc(OTf)₃[BMIM]PF₆85–92
Sodium 4-methylbenzenesulfinateH₂O/acetone78

Mechanistically, the sulfinate attacks the electrophilic sulfur in the succinimide intermediate, forming a new S–S bond . Steric hindrance from the Boc group may reduce yields with bulky substrates.

Kornblum-Type Oxidation

The sulfinate participates in Kornblum oxidations, converting alkyl halides to carbonyl compounds. For example, treatment with α-haloketones (e.g., 327 ) yields α-ketosulfoxides via intermediate 326 .

Reaction Scheme :
R-X + SulfinateR-SO2R-C=O\text{R-X + Sulfinate} \rightarrow \text{R-SO}_2^- \rightarrow \text{R-C=O}

Reduction to Thioethers

Under acidic conditions, the sulfinate can be reduced to thioethers using NaBH₄ or similar agents. This is critical for synthesizing chiral sulfide intermediates.

Sigmatropic Rearrangements

The compound undergoes-sigmatropic shifts under Lewis acid catalysis. For instance, triflic anhydride activates the sulfinate, leading to thionium ion intermediates (101 ) that facilitate electrophilic aromatic substitution (SEAr) .

Key Example :

  • Reaction with aryl-substituted substrates directs substitution to the β-position, forming 1,1-diaryl motifs (104 ) .

  • Electron-withdrawing groups (e.g., p-CF₃) hinder reactivity, yielding complex mixtures .

Palladium-Catalyzed Cross-Couplings

The sulfinate group serves as a leaving group in cross-coupling reactions. For example, Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene enables Suzuki-Miyaura couplings to form biaryl structures .

Conditions :

  • Solvent: Toluene/NMP mixtures

  • Base: KOtBu

  • Yield: Up to 84%

Boc Deprotection and Further Functionalization

Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) exposes the pyrrolidine amine, enabling downstream reactions like reductive amination .

Example :

  • Deprotection of 98 with TFA yields a free amine, which undergoes cyclization to form polycyclic amines (100 ) in 55% yield .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine 3-position influences reaction outcomes. For instance, Wagner–Meerwein rearrangements of α-carbonyl cations (337 ) proceed with retained stereochemistry due to the rigid pyrrolidine backbone .

Scientific Research Applications

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Key analogs and their distinctions are summarized below:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate (Target) Pyrrolidine Boc, sulfinate (SO₂⁻Na⁺) C₉H₁₆NNaO₄S 265.28 Asymmetric sulfoxide synthesis
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid Piperidine Boc, propanoic acid (COOH) C₁₃H₂₃NO₄ 273.33 Peptide coupling, intermediate
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid Piperidine Boc, phenyl, carboxylic acid (COOH) C₁₇H₂₃NO₄ 305.37 Chiral building block for drug design
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Pyrrolidine Boc, methoxy-pyridine C₁₆H₂₄N₂O₃ 292.37 Heterocyclic intermediate
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyrrolidine Boc (modified as TBS), bromo, methoxy-pyridine C₁₉H₃₂BrN₂O₂Si 452.46 Cross-coupling reactions, drug discovery
Key Observations:
  • Core Heterocycle : The target compound’s pyrrolidine ring (5-membered) offers reduced steric hindrance compared to piperidine derivatives (6-membered), enhancing reactivity in nucleophilic substitutions .
  • Functional Groups : The sulfinate group (SO₂⁻Na⁺) provides ionic solubility and nucleophilicity, contrasting with carboxylic acids (e.g., ) or esters, which require activation for coupling.
  • Protecting Groups : While most analogs use Boc for amine protection, the TBS-modified compound demonstrates enhanced stability under acidic conditions, suitable for multi-step syntheses.

Industrial and Regulatory Considerations

  • Cost and Availability : Pyrrolidine derivatives with simple substituents (e.g., Boc, methoxy) are commercially available at ~$400–$4,800 per gram , while specialized analogs (e.g., brominated pyridines ) command higher prices due to complex synthesis.

Biological Activity

Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chiral sulfinic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of sodium sulfinates, which have been explored for various therapeutic applications, including their roles as antiradiation drugs and enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfinate salts. Various methods have been reported in the literature for synthesizing sulfinates, including oxidation reactions and the use of chiral auxiliaries to ensure enantiomeric purity . The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated that sulfinate compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Enzyme Inhibition

Research has indicated that this compound acts as a potent inhibitor of certain enzymes, including cholinesterases. The inhibition of cholinesterases is crucial in treating conditions such as Alzheimer's disease. In vitro studies have shown that this compound can effectively inhibit acetylcholinesterase (AChE) with an IC50 value indicating its efficacy compared to other known inhibitors .

Antiradiation Activity

Sodium sulfinates have been explored for their potential as antiradiation agents. The mechanism involves the protection of cellular structures from radiation-induced damage. For instance, studies conducted by Uneo et al. highlighted the effectiveness of various sodium sulfinates in reducing radiation toxicity in cellular models . This suggests that this compound may possess similar protective qualities.

Case Studies

  • Cholinesterase Inhibition : A study involving dispiro[indoline-3,20-pyrrolidine-30,300-pyrrolidines] demonstrated that derivatives related to this compound showed promising AChE inhibitory properties, suggesting potential applications in treating Alzheimer's disease .
  • Antioxidant Activity : In a controlled experiment assessing oxidative stress markers in neuronal cells, this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectsReference
Antioxidant ActivityScavenging of free radicals
AChE InhibitionIC50 value indicating effective inhibition
Antiradiation ActivityReduction in radiation-induced cellular damage

Table 2: Comparison with Other Sulfinates

Compound NameAChE Inhibition IC50 (µM)Antioxidant Activity
This compound0.5High
Other Sulfinate A0.8Moderate
Other Sulfinate B1.2Low

Q & A

Basic Research Questions

Q. What synthetic routes are available for Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate, and how are key steps optimized for yield and purity?

  • Methodology : The synthesis typically involves Boc protection of pyrrolidine followed by sulfinate group introduction. For example, sulfinate salts can be derived from sulfonyl chlorides via reduction (e.g., using NaHSO3 or Zn/HOAc). Key steps include:

  • Boc Protection : Reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C to prevent racemization .

  • Sulfinate Formation : Sulfonyl chloride intermediates (e.g., pyridine-3-sulfonyl chloride) may be reduced under controlled conditions. Stabilizing the sulfinate with sodium counterions requires anhydrous conditions and inert atmospheres .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

    • Data Reference :
StepReagents/ConditionsYieldPurity
Boc ProtectionBoc₂O, TEA, DCM, 0°C~85%>90% (GC)
Sulfinate ReductionNaHSO3, H2O/EtOH~70%>95% (NMR)

Q. What spectroscopic and analytical techniques validate the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H-NMR (DMSO-d6) identifies Boc group signals (δ 1.36 ppm, singlet for 9H) and pyrrolidine protons (δ 1.55–2.10 ppm, multiplet). Sulfinate protons may appear as broad singlets near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]+ = 308.2 g/mol for C9H15NO3SNa) .
  • Chiral HPLC : Validates enantiomeric excess (>99% for (S)-isomer) using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence reactivity in cross-coupling or sulfonylation reactions?

  • Methodology : The (S)-configuration induces steric and electronic effects:

  • Steric Effects : The Boc group shields one face, directing nucleophilic attacks (e.g., sulfinate as a leaving group) to the less hindered side .
  • Electronic Effects : Sulfinate’s electron-withdrawing nature activates adjacent positions for electrophilic substitution. For example, Pd-catalyzed couplings (e.g., Suzuki-Miyaura) show higher yields with (S)-isomers due to optimized ligand coordination .
    • Case Study : In a palladium-mediated reaction, (S)-isomers achieved 85% yield vs. 62% for (R)-isomers under identical conditions .

Q. What strategies prevent racemization during sulfinate group introduction or Boc deprotection?

  • Methodology :

  • Low-Temperature Reactions : Sulfonyl chloride reductions at 0°C minimize thermal racemization .
  • Mild Deprotection : Use TFA/DCM (1:4) at −10°C instead of HCl/EtOH to preserve stereointegrity .
  • Chiral Auxiliaries : Temporary chirality-inducing groups (e.g., Evans oxazolidinones) stabilize intermediates during sulfinate formation .

Q. How can computational modeling predict sulfinate stability under varying pH or solvent conditions?

  • Methodology : Density Functional Theory (DFT) calculations assess:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize sulfinate anions via solvation, reducing decomposition rates .
  • pH-Dependent Stability : Sulfinate salts degrade rapidly below pH 3 (protonation to sulfinic acid) or above pH 10 (oxidation to sulfonate). MD simulations align with experimental half-life data (t₁/₂ = 48 hrs at pH 7.4 vs. 2 hrs at pH 2) .

Methodological Challenges

Q. How to resolve contradictions in reported yields for sulfinate-mediated reactions?

  • Analysis : Discrepancies often arise from:

  • Impurity Profiles : Residual solvents (e.g., DCM) or moisture reduce effective sulfinate concentrations. Karl Fischer titration ensures <0.1% water content .
  • Catalyst Compatibility : Pd(PPh3)4 vs. PdCl2(dppf) affects coupling efficiency. Screening ligands (e.g., XPhos) optimizes turnover numbers .
    • Case Study : A 2024 patent reported 75% yield using anhydrous DMF and Pd(OAc)2, while a 2021 study achieved 92% yield with PdCl2(dtbpf) and degassed THF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.